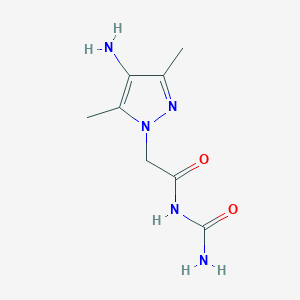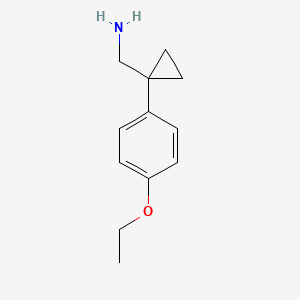
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with an ethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amines
Aplicaciones Científicas De Investigación
(1-(4-Ethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(4-Ethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1-(4-Methoxyphenyl)cyclopropyl)methanamine
- (1-(4-Chlorophenyl)cyclopropyl)methanamine
- (1-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: Compared to its analogs, (1-(4-Ethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the ethoxy group plays a critical role.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[1-(4-ethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-9,13H2,1H3 |
Clave InChI |
ZLLKVRVXZUQMCR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


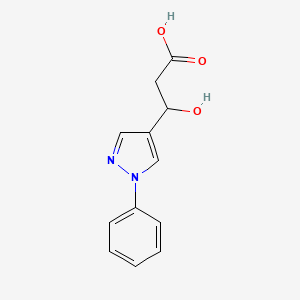


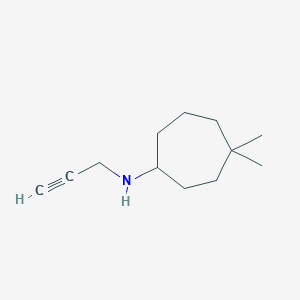
![4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B15324519.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)


![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
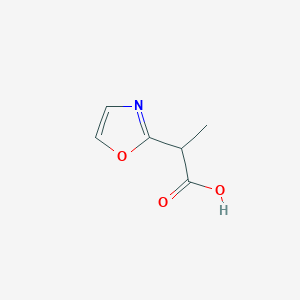
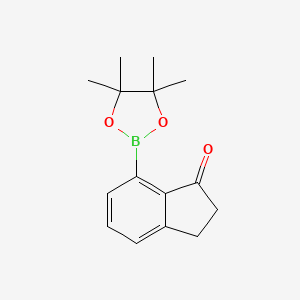
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
